molecular formula C11H7N3OS B14330989 (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one

(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one

Cat. No.: B14330989
M. Wt: 229.26 g/mol
InChI Key: PNTKBLRMHBTOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one is a heterocyclic compound that features both indole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one typically involves the condensation of an indole derivative with a thiazole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative. Substitution reactions can result in various substituted indole or thiazole derivatives.

Scientific Research Applications

(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one: Unique due to its specific combination of indole and thiazole rings.

    Indole derivatives: Compounds containing the indole ring, known for their diverse biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring, also known for their biological activities.

Uniqueness

This compound is unique because it combines the structural features of both indole and thiazole rings, which may confer distinct chemical and biological properties. This dual functionality can make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one

InChI

InChI=1S/C11H7N3OS/c15-10-9(14-11-12-5-6-16-11)7-3-1-2-4-8(7)13-10/h1-6H,(H,12,13,14,15)

InChI Key

PNTKBLRMHBTOFR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/C3=NC=CS3)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=NC=CS3)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.